molecular formula C30H33F3N2O7 B11285981 3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide

3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide

Cat. No.: B11285981
M. Wt: 590.6 g/mol
InChI Key: BONDIXKFRKNBSQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide is a complex organic compound featuring a trimethoxyphenyl group, a methoxyphenyl ethyl group, and a trifluoromethyl indole moiety

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:

    Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzaldehyde derivatives.

    Synthesis of the Methoxyphenyl Ethyl Group: This involves the alkylation of methoxybenzene with ethyl halides.

    Construction of the Trifluoromethyl Indole Moiety:

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation techniques.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with boronic acids.

Scientific Research Applications

3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Its unique properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3,4,5-trimethoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide include:

    3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: Lacks the indole and trifluoromethyl groups, resulting in different biological activities.

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in other structural features, leading to variations in their pharmacological profiles.

    Trifluoromethyl indole derivatives: These compounds contain the trifluoromethyl indole moiety but differ in other substituents, affecting their interactions with biological targets.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C30H33F3N2O7

Molecular Weight

590.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-[2-(4-methoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C30H33F3N2O7/c1-28(2)15-20-24(21(36)16-28)29(30(31,32)33,27(38)35(20)12-11-17-7-9-19(39-3)10-8-17)34-26(37)18-13-22(40-4)25(42-6)23(14-18)41-5/h7-10,13-14H,11-12,15-16H2,1-6H3,(H,34,37)

InChI Key

BONDIXKFRKNBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CCC3=CC=C(C=C3)OC)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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